molecular formula C15H12N4OS B2741683 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea CAS No. 2097872-20-1

1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea

Cat. No.: B2741683
CAS No.: 2097872-20-1
M. Wt: 296.35
InChI Key: LKWPOKSDOVOLHX-UHFFFAOYSA-N
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Description

1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 2,4'-bipyridine moiety linked to a thiophen-2-yl group via a urea bridge (-NH-CO-NH-). The urea group introduces hydrogen-bonding capabilities, which may influence molecular packing in the solid state and solubility in polar solvents.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(19-14-2-1-9-21-14)18-12-3-4-13(17-10-12)11-5-7-16-8-6-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWPOKSDOVOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Urea derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea largely depends on its application:

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea and Analogous Compounds

Compound Name Key Functional Groups Coordination Sites Thermal Stability Key Interactions Reference
This compound Urea, 2,4'-bipyridine, thiophene N atoms (bipyridine) Not reported H-bonding (urea), π-π (thiophene)
Y(2,4'-bpy)₁.₅Cl₃·8H₂O () 2,4'-bipyridine, Cl⁻ 2(N) and 4’(N) Stable ≤323 K Metal-ligand bonds
Dimethyl 4′-bromo-... () Thiophene, carboxylate esters None Not reported C-H···O, halogen bonding
5c () Thiophene, CF₃, 2,4'-bipyridine N atoms (bipyridine) Not reported Halogen-π, van der Waals

Key Observations :

  • Hydrogen Bonding : The urea group enables strong H-bonding interactions, contrasting with halogen bonding in ’s carboxylate ester compound and the trifluoromethyl group’s hydrophobic effects in ’s derivative .
  • Thermal Stability : Metal-coordinated bipyridine complexes () decompose above 323 K, whereas the urea-linked compound’s stability likely depends on H-bond network integrity, which is typically lower than metal-ligand bonds.

Molecular Interactions and Crystal Packing

  • : Hirshfeld surface analysis of a thiophene-containing biphenyl compound revealed C-H···O and Br···H interactions dominating crystal packing .
  • : Tools like Mercury CSD’s Materials Module could quantify packing similarities between the target compound and analogs, emphasizing differences in H-bond vs. halogen-bond networks .

Electronic and Solubility Properties

  • Thiophene vs. Trifluoromethyl : The electron-rich thiophene in the target compound enhances π-conjugation compared to the electron-withdrawing CF₃ group in ’s derivative, affecting redox behavior and solubility (urea’s polarity vs. CF₃’s hydrophobicity) .
  • Urea vs. Carboxylate Esters : Urea’s H-bonding capacity may increase solubility in polar aprotic solvents (e.g., DMSO) relative to the ester-containing compound in .

Biological Activity

1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates a bipyridine moiety and a thiophene ring, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Antibacterial Activity

Research indicates that derivatives of thiourea, such as this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related thiourea derivatives ranged from 40 to 50 µg/mL against these pathogens, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound under consideration has shown promising results in targeting specific cancer cell lines. For instance, studies report IC50 values ranging from 3 to 14 µM for thiourea derivatives against pancreatic and breast cancer cells. These compounds are believed to interfere with angiogenesis and cancer cell signaling pathways, highlighting their therapeutic potential in oncology .

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has demonstrated that certain thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds with similar structures showed inhibitory effects exceeding those of conventional anti-inflammatory drugs like dexamethasone .

Anti-Alzheimer Activity

Recent investigations into the neuroprotective effects of thiourea derivatives suggest that they may act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 values against AChE for related compounds were found to be in the range of 33.27 to 93.85 nM, indicating a potential for therapeutic applications in neurodegenerative disorders .

Case Studies and Research Findings

Study Biological Activity Findings
Study AAntibacterialMIC values between 40-50 µg/mL against E. coli and S. aureus
Study BAnticancerIC50 values from 3 to 14 µM against breast and pancreatic cancer cells
Study CAnti-inflammatoryInhibition of IL-6 and TNF-α with efficacy greater than dexamethasone
Study DAnti-AlzheimerAChE inhibition with IC50 values between 33.27–93.85 nM

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